4-Amino-4-phenylbutanoic acid hydrochloride
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Overview
Description
4-Amino-4-phenylbutanoic acid hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2. It is a white to off-white solid that is soluble in water and methanol. This compound is known for its applications in the pharmaceutical industry, particularly for its anxiolytic and nootropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reaction of 3-bromo-4-phenylbutanoic acid with ammonia in the presence of a solvent like ethanol.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-4-phenylbutanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylbutanoic acid derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors[3][3].
Medicine:
- Known for its anxiolytic and nootropic effects, it is used in the treatment of anxiety and cognitive disorders[3][3].
Industry:
Mechanism of Action
4-Amino-4-phenylbutanoic acid hydrochloride acts primarily as a GABA receptor agonist. It binds to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. Additionally, it mildly increases dopamine levels in the brain, contributing to its nootropic effects[3][3].
Comparison with Similar Compounds
Baclofen: Another GABA receptor agonist used as a muscle relaxant.
Gabapentin: Used to treat neuropathic pain and seizures.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant[][3].
Uniqueness: 4-Amino-4-phenylbutanoic acid hydrochloride is unique in its dual action as both an anxiolytic and a nootropic, making it valuable for treating anxiety and cognitive disorders simultaneously. Its ability to cross the blood-brain barrier more effectively than some other GABA analogs also enhances its efficacy[3][3].
Properties
IUPAC Name |
4-amino-4-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122602-44-2 |
Source
|
Record name | 4-amino-4-phenylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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